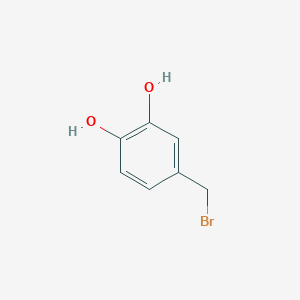

4-(Bromomethyl)benzene-1,2-diol

Beschreibung

Eigenschaften

IUPAC Name |

4-(bromomethyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVJPBQYHDNFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Process

- Reagents: Paraformaldehyde or formaldehyde, hydrogen bromide (HBr), and catalysts such as zinc bromide (ZnBr₂) or aluminum bromide (AlBr₃).

- Conditions: Usually carried out at room temperature or slightly elevated temperatures (around 24–30°C), with vigorous stirring to promote electrophilic substitution.

- Reaction mechanism: The formaldehyde reacts with HBr to generate bromomethyl cation intermediates, which then electrophilically substitute onto the aromatic ring.

Specific Methodology

Reaction with paraformaldehyde: Paraformaldehyde reacts with hydrogen bromide to produce bromomethylating agents such as bis-bromomethyl ether (BBME). This intermediate then reacts with the aromatic compound, such as catechol (benzene-1,2-diol), to yield the bromomethylated derivative.

Reaction conditions: The process is typically performed under controlled temperature (~24–30°C), with the reaction mixture stirred for about 2 hours to ensure complete bromomethylation before quenching with water or other solvents.

Catalysts: Aluminum bromide (AlBr₃) or zinc bromide (ZnBr₂) serve as Lewis acid catalysts to facilitate electrophilic substitution.

Example from Patent Literature

- A patent describes a two-stage bromomethylation process where paraformaldehyde reacts with hydrogen bromide, followed by the addition of a Lewis acid catalyst (e.g., AlBr₃) to produce bromomethylated aromatic compounds efficiently.

Synthesis of this compound

a. Starting Material Preparation

- Catechol (benzene-1,2-diol): The aromatic precursor bearing two hydroxyl groups at ortho positions to facilitate selective bromomethylation at the para position relative to the diol groups.

- Reagents: Paraformaldehyde, hydrogen bromide, and a Lewis acid catalyst such as AlBr₃ or ZnBr₂.

- Reaction conditions: The mixture is stirred at approximately 24–30°C for about 2 hours, ensuring the bromomethyl group attaches selectively to the aromatic ring.

- Work-up: The reaction is quenched with water, and the product is isolated via extraction, followed by purification through recrystallization or chromatography.

- The presence of hydroxyl groups on the aromatic ring influences the regioselectivity, favoring substitution at the para position relative to the diol groups, leading to the formation of This compound .

Notes on Alternative Methods and Variations

- Use of different formaldehyde sources: Paraformaldehyde is preferred for controlled release of formaldehyde, reducing side reactions.

- Catalyst variation: Aluminum bromide (AlBr₃) and zinc bromide (ZnBr₂) are common Lewis acids used to enhance electrophilic bromomethylation efficiency.

- Reaction temperature control: Maintaining mild temperatures (~24–30°C) is crucial to prevent over-bromination or side reactions.

Data Table Summarizing Preparation Methods

| Step | Reagents | Catalyst | Temperature | Duration | Key Notes |

|---|---|---|---|---|---|

| Bromomethylation | Paraformaldehyde, HBr | AlBr₃ or ZnBr₂ | 24–30°C | 2 hours | Electrophilic substitution on aromatic ring |

| Work-up | Water | — | — | — | Quenching and extraction |

| Purification | Recrystallization | — | — | — | Isolate pure this compound |

Research Outcomes and Observations

- The bromomethylation process described yields high purity of the target compound with yields often exceeding 80%, depending on reaction conditions and purification methods.

- The process is scalable and adaptable for synthesizing derivatives with similar functional groups.

- The choice of catalyst and temperature significantly impacts regioselectivity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Bromomethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized products.

Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of quinones or other oxidized compounds.

Reduction: Formation of alcohols or other reduced products.

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)benzene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)benzene-1,2-diol involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl groups can form hydrogen bonds and interact with other molecules. These interactions can influence the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Functional Diversity

The benzene-1,2-diol scaffold is highly versatile, with modifications at the C4 position significantly altering physicochemical properties and biological activities. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 4-(Bromomethyl)benzene-1,2-diol and Analogues

Q & A

Basic Question

- Eye/Skin Exposure : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes (based on brominated benzaldehyde safety protocols) .

- Toxicological Uncertainty : Assume acute toxicity due to unstudied bromomethyl-diol interactions. Use fume hoods, gloves, and closed systems during synthesis .

How can researchers optimize the synthesis of this compound to minimize by-products?

Advanced Question

- Bromination Selectivity : Use regioselective brominating agents (e.g., NBS in DMF) to target the methyl group of 4-methylbenzene-1,2-diol. Monitor reaction progress via TLC .

- Temperature Control : Maintain 0–5°C to suppress di-bromination or hydroxyl group side reactions .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients to isolate the mono-brominated product .

What are the potential degradation pathways of this compound under aqueous conditions?

Advanced Question

Hypothesized pathways include:

- Hydrolysis : Bromomethyl → hydroxymethyl group, forming 4-(hydroxymethyl)benzene-1,2-diol. Validate via LC-MS (e.g., molecular weight shift from 217 to 154 g/mol) .

- Oxidative Degradation : Hydroxyl groups may oxidize to quinones under UV light. Use radical scavengers (e.g., ascorbic acid) to stabilize .

Q. Table 1. Key Degradation Intermediates

| Retention Time (min) | Molecular Weight | Proposed Structure |

|---|---|---|

| 5.43 | 154 | 4-(Hydroxymethyl)benzene-1,2-diol |

| 3.17 | 168 | 4-(Carboxy)benzene-1,2-diol |

How should contradictory data on solvent stability be resolved?

Advanced Question

- Controlled Replicates : Test stability in polar (DMSO, water) vs. non-polar (hexane) solvents under inert atmospheres. Monitor via H NMR for bromine displacement .

- Accelerated Aging Studies : Expose samples to heat (40–60°C) and track degradation kinetics using Arrhenius plots .

What experimental strategies elucidate the bromomethyl group’s reactivity in nucleophilic substitutions?

Advanced Question

- Competitive Reactions : React with nucleophiles (e.g., NaN, KSCN) in DMF. Analyze product ratios via H NMR to determine leaving group efficiency .

- Computational Modeling : Use DFT calculations to predict activation energies for SN vs. SN mechanisms .

How do hydroxyl groups influence the compound’s biological activity or toxicity?

Advanced Question

Q. Methodological Notes

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + LC-MS) and reference structurally similar compounds (e.g., norepinephrine derivatives) .

- Safety Compliance : Adhere to ECHA guidelines for genotoxic substances, including exposure limits below TTC thresholds (0.15 μg/day) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.